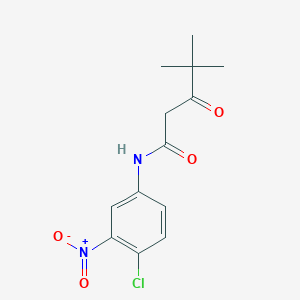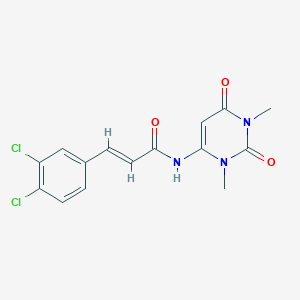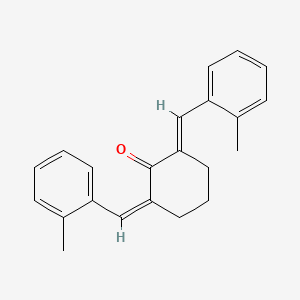
1-(4-pyridinyl)ethanone O-(2-iodobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-pyridinyl)ethanone O-(2-iodobenzoyl)oxime is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. The compound is commonly referred to as PYR-41 and has been found to have a wide range of potential applications in scientific research.
Mecanismo De Acción
PYR-41 works by binding to the active site of enzymes and blocking their activity. This binding is reversible, meaning that the compound can be removed from the enzyme once its activity has been inhibited. The exact mechanism by which PYR-41 inhibits enzyme activity is not yet fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
PYR-41 has been found to have a number of biochemical and physiological effects, including the inhibition of protein degradation and DNA repair. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, PYR-41 has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PYR-41 is its specificity for certain enzymes, meaning that it can be used to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, the compound's potency and selectivity can also be a limitation, as it may not be effective against all enzymes or in all experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on PYR-41. One area of interest is the development of new compounds based on PYR-41 that may be more effective or selective in inhibiting enzyme activity. Another area of research is the identification of new enzymes that can be targeted by PYR-41, which could lead to the discovery of new cellular processes and potential therapeutic targets. Finally, ongoing research into the mechanism of action of PYR-41 may help to shed light on the underlying biochemical and physiological effects of this compound.
Métodos De Síntesis
PYR-41 can be synthesized using a variety of methods, including the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting compound can then be reacted with 2-iodobenzoyl chloride to produce PYR-41.
Aplicaciones Científicas De Investigación
PYR-41 has been found to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been shown to inhibit the activity of several enzymes, including E1 ubiquitin-activating enzyme and NEDD8-activating enzyme. This inhibition can lead to the disruption of cellular processes such as protein degradation and DNA repair, making PYR-41 a potentially valuable tool for studying these processes.
Propiedades
IUPAC Name |
[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c1-10(11-6-8-16-9-7-11)17-19-14(18)12-4-2-3-5-13(12)15/h2-9H,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUIJBNFTKZSPY-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1I)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=CC=C1I)/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)
![4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)
![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912977.png)
![4-chloro-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B5912978.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)


![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5913009.png)


![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5913054.png)